
1-Methyl-4-(2-nitrobenzyl)piperazine
Descripción general
Descripción
1-Methyl-4-(4-nitrobenzyl)piperazine is an organic compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.29 . The compound is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Methyl-4-(2-nitrobenzyl)piperazine, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-Methyl-4-(4-nitrobenzyl)piperazine is 1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3 . This indicates the presence of a six-membered ring containing two opposing nitrogen atoms, a nitro group attached to a benzyl group, and a methyl group attached to one of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
1-Methyl-4-(2-nitrobenzyl)piperazine is a yellow to brown solid at room temperature . It has a molecular weight of 235.29 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Dopamine Receptor Affinity : A study by Penjisevic et al. (2016) synthesized a series of piperidines and piperazines, including a compound structurally similar to "1-Methyl-4-(2-nitrobenzyl)piperazine". They found that one of these compounds had a high affinity for the dopamine D2 receptor, suggesting potential applications in neurological research or drug development (Penjisevic et al., 2016).
Antibacterial and Anti-Inflammatory Activities : Research by Shroff et al. (2022) and Ahmed et al. (2017) on 1,4-Disubstituted piperazines, which are structurally related to "1-Methyl-4-(2-nitrobenzyl)piperazine", have shown that these compounds possess significant antibacterial and anti-inflammatory properties, indicating their potential use in developing new therapeutic agents (Shroff et al., 2022), (Ahmed et al., 2017).
Neuroprotective Activities : A study by Gao et al. (2022) on benzylpiperazine-based edaravone derivatives revealed that these compounds exhibit significant neuroprotective activities both in vivo and in vitro. This suggests a potential application in the treatment of cerebral ischemic stroke (Gao et al., 2022).
Bioorthogonal Labeling : Mamat et al. (2016) synthesized functionalized piperazine derivatives for bioorthogonal labeling, providing a method for labeling biomolecules for scientific study (Mamat et al., 2016).
Antibacterial and Antiviral Activities : Compounds structurally related to "1-Methyl-4-(2-nitrobenzyl)piperazine" have been studied for their antibacterial and antiviral properties. For instance, Wang et al. (2013) isolated diketopiperazine derivatives from a marine-derived actinomycete with potential antivirus activity against the influenza A (H1N1) virus (Wang et al., 2013).
Cytotoxic Properties : Research by Keypour et al. (2017) on Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing a piperazine moiety showed cytotoxic properties, indicating potential in cancer research (Keypour et al., 2017).
Melanocortin-4 Receptor Antagonist : Chen et al. (2007) identified a compound from a series of piperazinebenzylamine derivatives that acts as a potent antagonist of the melanocortin-4 receptor, suggesting potential treatment for cachexia (Chen et al., 2007).
Safety And Hazards
The safety information for 1-Methyl-4-(2-nitrobenzyl)piperazine includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
1-methyl-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15(16)17/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWAMEGOZZYQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355093 | |
| Record name | Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-nitrobenzyl)piperazine | |
CAS RN |
19577-82-3 | |
| Record name | Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


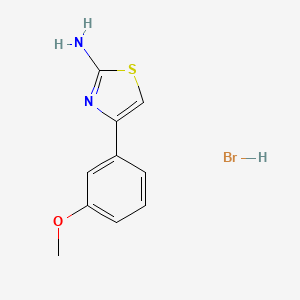
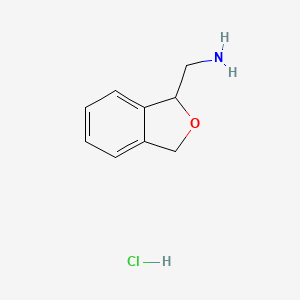
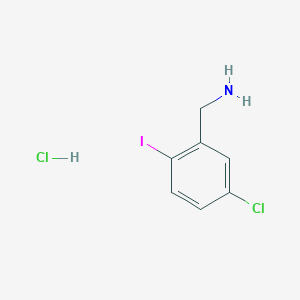
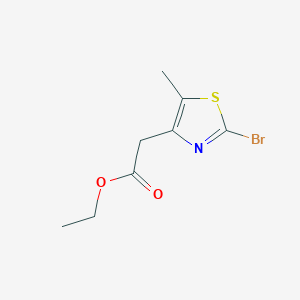
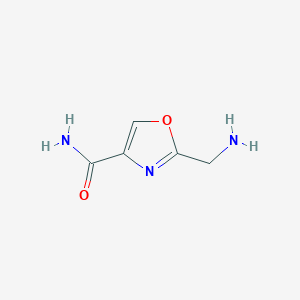


![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B3249674.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B3249676.png)



